molecular formula C13H14N2O2 B8332487 1,3-Dimethyl-5-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 28495-87-6

1,3-Dimethyl-5-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B8332487
Key on ui cas rn: 28495-87-6
M. Wt: 230.26 g/mol
InChI Key: RRKHAJSWFATKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171429

Procedure details

In accordance with the above procedure, but where in place of 1,3,6-trimethyluracil there is employed 1,3,5-trimethyluracil or 1,3-dimethyl-5-benzyluracil, there is obtained the corresponding 5-methylisocytosine or 5-benzylisocytosine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]1C(C)=CC(=O)N(C)C1=O.C[N:13]1[CH:20]=[C:19]([CH3:21])[C:17](=[O:18])[N:16](C)[C:14]1=O.CN1C=C(CC2C=CC=CC=2)C(=O)N(C)C1=O>>[CH3:21][C:19]1[C:17](=[O:18])[NH:16][C:14]([NH2:2])=[N:13][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C(=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C(=C1)CC1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(NC1=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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